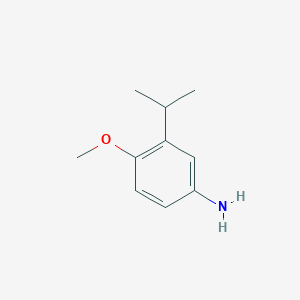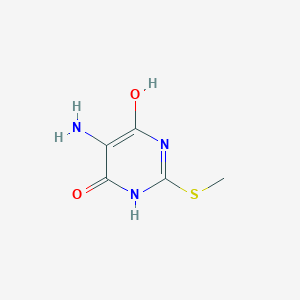
2-Formyl-1-methylpyridinium iodide
概要
説明
2-Formyl-1-methylpyridinium iodide is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a formyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.
作用機序
Target of Action
The primary target of 2-Formyl-1-methylpyridinium iodide is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound is a cholinesterase reactivator , meaning it can restore the activity of cholinesterase that has been inactivated by certain compounds .
Mode of Action
This compound interacts with its target, cholinesterase, by reactivating the enzyme . This reactivation occurs mainly outside of the central nervous system . The compound achieves this by reversing the phosphorylation of cholinesterase, which is a process that inactivates the enzyme . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating cholinesterase, the compound allows for the breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other functions . This action helps to restore normal function to this pathway.
Pharmacokinetics
It is known that the compound is a cholinesterase reactivator, suggesting that it likely has a rapid onset of action . More research would be needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the action of this compound is the restoration of normal function to neuromuscular junctions . By reactivating cholinesterase, the compound allows for the breakdown of accumulated acetylcholine, thereby relieving symptoms associated with excessive acetylcholine, such as muscle weakness or paralysis .
Action Environment
The action of this compound is likely influenced by various environmental factors. It is known that the compound is stable in air and soluble in water , suggesting that it may be relatively stable under a variety of environmental conditions.
生化学分析
Biochemical Properties
2-Formyl-1-methylpyridinium iodide plays a crucial role in biochemical reactions, particularly as a cholinesterase reactivator. It interacts with enzymes such as cholinesterase, which is inactivated by phosphorylation due to organophosphate compounds. The interaction between this compound and cholinesterase leads to the reactivation of the enzyme, allowing the breakdown of accumulated acetylcholine and restoring normal neuromuscular function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by reactivating cholinesterase, which is essential for the proper functioning of neuromuscular junctions. This reactivation helps in relieving paralysis of respiratory muscles caused by organophosphate poisoning. Additionally, this compound impacts cell signaling pathways and gene expression by modulating the levels of acetylcholine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the phosphorylated cholinesterase enzyme. This binding leads to the cleavage of the phosphate group, thereby reactivating the enzyme. The compound also slows down the aging process of phosphorylated cholinesterase, preventing it from becoming a non-reactivatable form. Furthermore, this compound detoxifies certain organophosphates through direct chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable in air and exhibits high solubility in water, which contributes to its effectiveness in biochemical assays. Long-term studies have shown that this compound maintains its reactivating properties over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reactivates cholinesterase and alleviates symptoms of organophosphate poisoning. At higher doses, it may cause adverse effects such as dizziness, blurred vision, and nausea. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification of organophosphates. It interacts with enzymes such as cholinesterase and other cofactors that facilitate the breakdown of toxic compounds. This interaction helps in reducing the levels of harmful metabolites and restoring normal metabolic function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly soluble in water, which aids in its distribution across cellular compartments. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its reactivating effects. It targets cholinesterase enzymes present in neuromuscular junctions and other cellular sites. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
2-Formyl-1-methylpyridinium iodide can be synthesized through the N-methylation of pyridine-2-carboxaldehyde using methyl iodide. The reaction typically involves heating pyridine-2-carboxaldehyde with methyl iodide under reflux conditions for a few hours. The resulting product is then purified by filtration and washing with dry diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for the production of significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions
2-Formyl-1-methylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: 2-Carboxy-1-methylpyridinium iodide.
Reduction: 2-Hydroxymethyl-1-methylpyridinium iodide.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
2-Formyl-1-methylpyridinium iodide has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
1-Methylpyridinium iodide: Lacks the formyl group, making it less reactive in certain synthetic applications.
2-Formylpyridinium iodide: Lacks the methyl group, which can influence its reactivity and solubility.
4-Dimethylaminopyridinium iodide: Contains a dimethylamino group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-Formyl-1-methylpyridinium iodide is unique due to the presence of both the formyl and methyl groups, which confer distinct reactivity patterns and potential applications. Its ability to participate in a variety of chemical reactions and its utility in diverse fields of research make it a valuable compound.
特性
IUPAC Name |
1-methylpyridin-1-ium-2-carbaldehyde;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJJDGBJAIPOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480681 | |
| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3784-97-2 | |
| Record name | NSC204950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)



